molecular formula C11H9F5O2S B14075951 1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one

1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14075951
M. Wt: 300.25 g/mol
InChI Key: YNUNVOMSFFOZEB-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound characterized by the presence of difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, along with a propan-1-one moiety

Preparation Methods

The synthesis of 1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the phenyl ring: The phenyl ring with the desired substituents is prepared using electrophilic aromatic substitution reactions.

    Introduction of the difluoromethoxy group: This step involves the reaction of the phenyl ring with difluoromethyl ether under specific conditions to introduce the difluoromethoxy group.

    Introduction of the trifluoromethylthio group: The trifluoromethylthio group is introduced using a nucleophilic substitution reaction with a suitable trifluoromethylthio reagent.

    Formation of the propan-1-one moiety: The final step involves the reaction of the substituted phenyl ring with a propan-1-one precursor under appropriate conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment .

Chemical Reactions Analysis

1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols .

Scientific Research Applications

1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H9F5O2S

Molecular Weight

300.25 g/mol

IUPAC Name

1-[2-(difluoromethoxy)-3-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H9F5O2S/c1-2-7(17)6-4-3-5-8(19-11(14,15)16)9(6)18-10(12)13/h3-5,10H,2H2,1H3

InChI Key

YNUNVOMSFFOZEB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)SC(F)(F)F)OC(F)F

Origin of Product

United States

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